molecular formula C15H10BrN3O3 B2613905 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-bromobenzoate CAS No. 453514-93-7

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-bromobenzoate

Cat. No.: B2613905
CAS No.: 453514-93-7
M. Wt: 360.167
InChI Key: XYCXRBZMBVPLAJ-UHFFFAOYSA-N
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Description

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-bromobenzoate is a complex organic compound that features a triazine ring fused with a benzene ring, and a bromobenzoate ester group

Mechanism of Action

Target of Action

The primary targets of the compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-bromobenzoate are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for transmitting signals in the brain.

Mode of Action

This compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the brain.

Biochemical Pathways

The inhibition of AChE and BuChE by this compound affects the cholinergic pathway . This pathway is responsible for the transmission of signals in the brain. By preventing the breakdown of acetylcholine, the compound enhances signal transmission, which can have various downstream effects, particularly in the context of neurodegenerative disorders like Alzheimer’s disease.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of acetylcholine levels in the brain . By inhibiting AChE and BuChE, the compound prevents the breakdown of acetylcholine, leading to increased signal transmission in the brain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-bromobenzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazine ring, followed by the introduction of the bromobenzoate ester group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The bromine atom in the benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-bromobenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Medicine

Industry

Industrially, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzoate: Lacks the bromine atom, which may affect its reactivity and binding properties.

    (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chlorobenzoate: Contains a chlorine atom instead of bromine, which can influence its chemical behavior and applications.

Uniqueness

The presence of the bromine atom in (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-bromobenzoate makes it unique compared to its analogs. Bromine can participate in halogen bonding, which can enhance the compound’s binding affinity and specificity in biological systems. This uniqueness can be leveraged in designing more effective drugs and materials.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O3/c16-11-7-5-10(6-8-11)15(21)22-9-19-14(20)12-3-1-2-4-13(12)17-18-19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCXRBZMBVPLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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